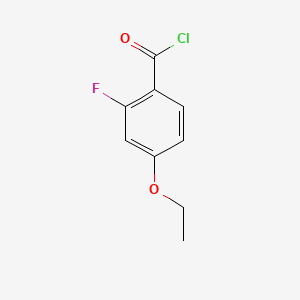

4-Ethoxy-2-fluorobenzoyl chloride

Description

Significance of Aryl Acyl Chlorides as Versatile Synthetic Intermediates

Aryl acyl chlorides are particularly significant in organic synthesis due to their ability to readily introduce an acyl group into other molecules. numberanalytics.com This process, known as acylation, is a fundamental step in constructing carbon-oxygen and carbon-nitrogen bonds, which are prevalent in many biologically active compounds and functional materials. numberanalytics.com The reactivity of aryl acyl chlorides surpasses that of other carboxylic acid derivatives like esters and amides, allowing for efficient conversions that might otherwise be sluggish or require harsh reaction conditions. wikipedia.orgsavemyexams.com

Their utility is demonstrated in the synthesis of various compounds:

Esters: Aryl acyl chlorides react with alcohols and phenols to form esters. savemyexams.com This reaction is often faster and more complete than direct esterification with the corresponding carboxylic acid. savemyexams.com

Amides: The reaction with ammonia (B1221849) or primary and secondary amines yields amides, a key functional group in many pharmaceuticals. savemyexams.com

Anhydrides: They can react with carboxylic acid salts to produce acid anhydrides. wikipedia.org

The incorporation of fluorine atoms into the aromatic ring of an aryl acyl chloride, as seen in 4-Ethoxy-2-fluorobenzoyl chloride, can impart unique properties to the resulting products, such as increased thermal stability, lipophilicity, and biological activity. chemimpex.com This makes fluorinated aryl acyl chlorides valuable building blocks in the development of specialized pharmaceuticals and agrochemicals. chemimpex.com

Fundamental Reactivity Principles of the Acyl Chloride Functional Group

The high reactivity of acyl chlorides is a direct consequence of the electronic nature of the acyl chloride functional group. chemistrystudent.com They are susceptible to attack by nucleophiles, leading to the substitution of the chlorine atom. libretexts.org This characteristic reactivity is governed by the principles outlined below.

The carbon atom of the carbonyl group in an acyl chloride is highly electrophilic, meaning it is electron-deficient and readily attacked by electron-rich species (nucleophiles). chemistrystudent.com This electrophilicity arises from the presence of two highly electronegative atoms—oxygen and chlorine—bonded to the carbonyl carbon. chemistrystudent.comlibretexts.org Both atoms strongly pull electron density away from the carbon, creating a significant partial positive charge on the carbon atom. chemistrystudent.com This makes it a prime target for nucleophilic attack, initiating the reaction. The general mechanism for these reactions is a nucleophilic addition-elimination, where the nucleophile first adds to the carbonyl group, followed by the elimination of the chloride ion, which is an excellent leaving group. savemyexams.comchemistrystudent.com

The chlorine atom in an acyl chloride plays a dual role in influencing the compound's reactivity. Its high electronegativity contributes significantly to the electrophilicity of the carbonyl carbon, as mentioned above. chemistrystudent.com Furthermore, the chloride ion is an excellent leaving group because it is a weak base, which facilitates the second step of the nucleophilic addition-elimination mechanism. chemistrystudent.com

The reactivity of acyl chlorides can be compared to other acyl halides. For instance, acyl fluorides are generally less reactive than acyl chlorides. This is due to the stronger carbon-fluorine bond and the greater ability of fluorine to donate electron density to the carbonyl carbon via resonance, which slightly reduces its electrophilicity. Conversely, acyl bromides and iodides are typically more reactive than acyl chlorides.

Properties of this compound

While detailed research findings on this compound are not extensively available in public literature, its chemical and physical properties can be inferred from available data and comparison with similar structures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClFO₂ |

| Molecular Weight | 202.61 g/mol |

| CAS Number | 844654-20-4 |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Density | Not specified in available literature |

Data sourced from PubChem nih.gov.

Reactivity and Synthetic Applications

As an aryl acyl chloride, this compound is expected to undergo typical nucleophilic acyl substitution reactions. The presence of the ethoxy and fluoro substituents on the benzene (B151609) ring can influence its reactivity and the properties of the resulting products. For instance, the fluorine atom can enhance the electrophilicity of the carbonyl carbon through its inductive electron-withdrawing effect.

Table 2: Expected Reactions of this compound

| Reactant | Product Type | General Reaction |

|---|---|---|

| Water | Carboxylic Acid | Hydrolysis to form 4-ethoxy-2-fluorobenzoic acid. wikipedia.orglibretexts.org |

| Alcohol | Ester | Reaction with an alcohol (R'-OH) to form an ester. wikipedia.orgsavemyexams.com |

| Amine | Amide | Reaction with an amine (R'-NH₂) to form a secondary amide. wikipedia.orgsavemyexams.com |

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-2-13-6-3-4-7(9(10)12)8(11)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJONAPGITZXSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxy 2 Fluorobenzoyl Chloride and Analogous Aryl Acyl Chlorides

Direct Chlorination Approaches to Benzoyl Chloride Scaffolds

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For the synthesis of 4-ethoxy-2-fluorobenzoyl chloride, the precursor is 4-ethoxy-2-fluorobenzoic acid. This conversion is typically achieved through the use of specific chlorinating agents that replace the hydroxyl group of the carboxylic acid with a chlorine atom.

Utilization of Thionyl Chloride and Oxalyl Chloride for Carboxylic Acid Conversion

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common and effective reagents for the synthesis of acyl chlorides from carboxylic acids. commonorganicchemistry.commasterorganicchemistry.comchemguide.co.uk

Thionyl Chloride (SOCl₂): The reaction of a carboxylic acid with thionyl chloride is a widely used method. libretexts.orgyoutube.com The process involves the carboxylic acid acting as a nucleophile, attacking the sulfur atom of thionyl chloride. youtube.comic.ac.uk This is followed by a series of steps that result in the formation of the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture. masterorganicchemistry.comchemguide.co.uk The reaction is often carried out at reflux temperatures, sometimes in an inert solvent. commonorganicchemistry.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent for this conversion, often preferred for its milder reaction conditions and the production of volatile byproducts (CO, CO₂, and HCl). libretexts.orgwikipedia.org The reaction is typically performed at room temperature in a solvent like dichloromethane (B109758) (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comcommonorganicchemistry.com The mechanism involves the formation of a Vilsmeier reagent intermediate from the reaction of oxalyl chloride and DMF, which then activates the carboxylic acid for nucleophilic attack by the chloride ion. wikipedia.org

A comparison of these two common reagents is presented in the table below:

| Reagent | Typical Conditions | Byproducts | Advantages |

| Thionyl Chloride (SOCl₂) ** | Neat or in a solvent (e.g., ACN), reflux | SO₂, HCl (gases) | Readily available, byproducts are easily removed. masterorganicchemistry.comchemguide.co.uk |

| Oxalyl Chloride ((COCl)₂) ** | DCM, room temperature, catalytic DMF | CO, CO₂, HCl (gases) | Milder conditions, volatile byproducts simplify workup. commonorganicchemistry.comwikipedia.org |

Exploration of Alternative Chlorinating Reagents

While thionyl chloride and oxalyl chloride are predominant, other reagents can also be employed for the synthesis of acyl chlorides. These include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukjove.comdoubtnut.com

Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids to produce the acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride. chemguide.co.uk

Phosphorus Trichloride (PCl₃): The reaction with PCl₃ yields the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uk

The choice of chlorinating agent can depend on the specific substrate and desired reaction conditions. However, for many applications, thionyl chloride and oxalyl chloride offer the most practical and efficient solutions due to the gaseous nature of their byproducts, which simplifies purification. doubtnut.com

Strategic Introduction of Ethoxy and Fluoro Moieties within the Benzoyl Chloride Framework

The synthesis of this compound requires the specific placement of the ethoxy and fluoro groups on the benzene (B151609) ring prior to the formation of the acyl chloride. This involves separate synthetic steps to introduce these functionalities.

Alkylation Strategies for Ethoxy Group Incorporation

The ethoxy group is typically introduced onto the aromatic ring through the Williamson ether synthesis. wikipedia.org This method involves the reaction of a phenoxide ion with an ethyl halide (e.g., ethyl bromide or ethyl iodide). In the context of synthesizing 4-ethoxy-2-fluorobenzoic acid, the starting material would be a 4-hydroxy-2-fluorobenzoic acid derivative. The phenolic hydroxyl group is deprotonated with a base to form the more nucleophilic phenoxide, which then undergoes an SN2 reaction with the ethyl halide. wikipedia.org

Alternatively, etherification can be achieved through acid-catalyzed condensation of a phenol (B47542) with an alcohol, though this method can be less efficient due to potential side reactions. wikipedia.org Other methods include using alkyl carboxylates in the presence of a carboxylic acid salt or reacting a phenolic compound with an alcohol or ester in the presence of a tertiary amine at elevated temperatures and pressures. google.comgoogle.com

Fluorination Methodologies in Aromatic Systems Preceding Acyl Chloride Formation

The introduction of a fluorine atom onto an aromatic ring can be accomplished through either nucleophilic or electrophilic fluorination methods. alfa-chemistry.comnumberanalytics.com

Nucleophilic Fluorination: This method involves the displacement of a leaving group on the aromatic ring by a fluoride (B91410) ion (F⁻). alfa-chemistry.com For the synthesis of 2-fluorobenzoic acid derivatives, a common precursor is a 2-aminobenzoic acid, which can be converted to a diazonium salt. The subsequent Schiemann reaction, using tetrafluoroborate, introduces the fluorine atom. wikipedia.org Another approach involves the use of hypervalent iodine reagents to facilitate regioselective fluorination. arkat-usa.org

Electrophilic Fluorination: This approach utilizes a reagent that delivers an electrophilic fluorine atom ("F⁺") to the electron-rich aromatic ring. wikipedia.orgresearchgate.net Reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. wikipedia.orgsigmaaldrich.com The choice of the fluorinating agent and reaction conditions is crucial to achieve the desired regioselectivity, particularly when other substituents are present on the ring. wikipedia.org

The following table summarizes the key aspects of these fluorination strategies:

| Method | Reagent Type | Typical Substrate | Key Features |

| Nucleophilic Fluorination | Fluoride ion source (e.g., CsF, KF) | Aryl halides, diazonium salts | Good for electron-deficient rings; Schiemann reaction is a classic example. alfa-chemistry.comwikipedia.org |

| Electrophilic Fluorination | Electrophilic fluorine source (e.g., Selectfluor®, NFSI) | Electron-rich aromatic compounds | Direct fluorination of the aromatic ring. wikipedia.orgresearchgate.net |

Green Chemistry Principles and Sustainable Production Processes in Acyl Chloride Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of acyl chlorides to minimize environmental impact and improve safety. ontosight.ai Key areas of focus include the use of less hazardous reagents, solvent-free conditions, and energy-efficient processes. tandfonline.comresearchgate.net

One approach involves using catalysts to improve the efficiency of chlorination reactions, thereby reducing the amount of reagent needed. patsnap.com The use of bio-based solvents, such as Cyrene™, is also being explored as a more sustainable alternative to traditional chlorinated solvents like dichloromethane. rsc.org

Furthermore, process optimization to reduce waste and energy consumption is a critical aspect of sustainable production. ontosight.ai This can include developing one-pot syntheses where multiple reaction steps are carried out in the same reactor, minimizing the need for purification of intermediates. Research into metal-free reaction conditions also contributes to a greener synthetic route by avoiding the use of potentially toxic and expensive metal catalysts. tandfonline.comresearchgate.net The development of efficient and environmentally friendly methods for producing important chemical intermediates like this compound remains an active area of research.

Evaluation of Environmentally Benign Solvents in Reaction Media (e.g., Cyrene)

The use of hazardous solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) in chemical manufacturing is under increasing regulatory scrutiny due to their toxicity. This has spurred research into greener, bio-based alternatives. Cyrene (dihydrolevoglucosenone) is a promising bio-based solvent derived from cellulose (B213188) that exhibits similar physical properties to these polar aprotic solvents but with a significantly better safety and environmental profile.

Research has demonstrated that Cyrene can be a suitable replacement for DMF in various chemical transformations, including those used in the pharmaceutical and agrochemical industries. reddit.com In some cases, using Cyrene or its blends can lead to enhanced reaction rates. For instance, in a reaction analogous to those used in the synthesis of complex molecules, a blend of Cyrene™ and 2-MeTHF was shown to significantly outperform DMF, reducing the required reaction time from over 48 hours to just 15 hours. While specific data on the synthesis of aryl acyl chlorides in Cyrene is still emerging, these findings highlight its potential as a viable and more sustainable reaction medium.

Table 1: Comparison of Reaction Times in Different Solvents for an Analogous Synthesis

| Solvent System | Reaction Time (hours) | Reference |

|---|---|---|

| DMF | > 48 | chemicalbook.com |

| Cyrene™/2-MeTHF Blend | ~ 15 | chemicalbook.com |

Application of Microwave-Assisted Synthesis for Enhanced Efficiency and Reduced Reaction Times

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for process intensification. By directly heating the reactants and solvent, microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often, higher product purity compared to conventional heating methods. ijprdjournal.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Analogous Reactions

| Reaction | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrolysis of Benzyl Chloride | Conventional | 35 min | - | rasayanjournal.co.in |

| Microwave | 3 min | 97 | rasayanjournal.co.in | |

| Synthesis of Substituted Amides | Conventional | 13 h | 50-72 | indianchemicalsociety.com |

| Microwave | 9-42 min | 75-87 | indianchemicalsociety.com | |

| Synthesis of Benzotriazole Derivatives | Conventional | 3-6 h | 23-76 | nih.gov |

| Microwave | 3-11.5 min | 42-83 | nih.gov |

Strategies for Byproduct Valorization and Waste Minimization in Production

In the industrial synthesis of aryl acyl chlorides, the formation of byproducts is a significant concern, impacting both yield and environmental footprint. A key strategy for waste minimization is the valorization of these byproducts, either by converting them into valuable materials or by recycling them back into the process.

A common byproduct in the synthesis of benzoyl chloride from benzotrichloride (B165768) is benzoic anhydride (B1165640), which is formed alongside the desired acyl chloride. wikipedia.org Efficient production methods focus on not only maximizing the yield of the primary product but also on creating value from the secondary streams. One patented process for preparing benzoic anhydride involves reacting benzotrichloride with benzoic acid. The process is designed so that unreacted starting materials and the benzoyl chloride byproduct can be separated by distillation and recycled into a subsequent batch. This approach allows for a nearly quantitative yield of benzoic anhydride relative to the benzoic acid used, effectively turning a potential waste stream into a valuable product.

This principle of recycling and reuse is a cornerstone of green chemistry and is critical for the economic and environmental viability of large-scale chemical production.

Scale-Up Considerations and Process Optimization for Industrial Synthesis

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges, including ensuring safety, maintaining product quality, and achieving economic efficiency. For the production of aryl acyl chlorides, which can be reactive and thermally sensitive, process optimization is crucial. The adoption of continuous flow chemistry offers significant advantages over traditional batch processing for the industrial synthesis of these compounds. justia.com

Continuous flow reactors, such as continuous stirred-tank reactors (CSTRs), provide superior heat and mass transfer, allowing for better control over reaction parameters like temperature, pressure, and residence time. This enhanced control leads to improved safety, higher yields, and more consistent product quality. For example, the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride, an intermediate for floxacin antibiotics, has been successfully demonstrated in a continuous flow process. researchgate.net In this process, 2,4-dichloro-5-fluorobenzoic acid is rapidly converted to the highly reactive acyl chloride, which then immediately reacts further in a telescoped synthesis. The reaction conditions were optimized to achieve a high conversion rate at elevated temperatures with a very short residence time of just 1.62 minutes. researchgate.net

Key parameters that must be optimized for the scale-up of aryl acyl chloride synthesis in a continuous flow system include:

Flow Rate: Controls the residence time of reactants in the reactor.

Temperature: Influences reaction kinetics and selectivity.

Reactant Concentration and Molar Ratios: Affects reaction rate and stoichiometry.

Catalyst Loading (if applicable): Optimizes catalytic efficiency and turnover.

Reactor Design: The choice of reactor (e.g., packed bed, CSTR, microreactor) can significantly impact performance.

Reactivity and Mechanistic Investigations of 4 Ethoxy 2 Fluorobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The primary mode of reactivity for 4-ethoxy-2-fluorobenzoyl chloride involves nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to form a new acyl compound. This addition-elimination sequence is characteristic of acyl chlorides. youtube.comlibretexts.org

Esterification Pathways with Various Alcohols for Ester Formation

The reaction of this compound with alcohols provides a direct route to the corresponding esters. This process, a form of acylation, is typically vigorous and can occur at room temperature. libretexts.org The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton from the alcohol moiety yields the ester and hydrogen chloride. libretexts.orglibretexts.org

The general mechanism for esterification involves the nucleophilic addition of the alcohol to the carbonyl group, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. youtube.com While the reaction can proceed without a catalyst, it is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.org

For example, the reaction with simple alcohols like ethanol (B145695) would yield ethyl 4-ethoxy-2-fluorobenzoate. The general transformation can be represented as:

This compound + R'OH → 4-Ethoxy-2-fluorobenzoyl-OR' + HCl

The reactivity of the alcohol can influence the reaction conditions required. Phenols, which are less nucleophilic than alcohols, can also be esterified using this method, sometimes requiring activation of the phenol (B47542) to its more reactive phenoxide form. libretexts.org

Amidation Reactions with Diverse Amines Leading to Amide Derivatives

The synthesis of amides from this compound and various amines is a well-established and efficient process. rsc.orgrsc.org The reaction proceeds readily due to the high electrophilicity of the acyl chloride and the nucleophilicity of the amine. libretexts.orghud.ac.uk A general procedure involves dissolving the acyl chloride in a suitable solvent, such as Cyrene™, and adding the amine in the presence of a base like triethylamine (B128534) to scavenge the hydrogen chloride produced. hud.ac.uk The reaction is often carried out at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. hud.ac.uk

The reaction of this compound with primary and secondary amines leads to the formation of the corresponding N-substituted amides. For instance, its reaction with aniline (B41778) would produce N-phenyl-4-ethoxy-2-fluorobenzamide. Studies have shown that these reactions can be very rapid, often completing in minutes. hud.ac.uk

The general mechanism follows the nucleophilic addition-elimination pathway. libretexts.org The nitrogen atom of the amine attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion. A base present in the reaction mixture then deprotonates the nitrogen, yielding the final amide product. libretexts.org

Table 1: Examples of Amidation Reactions

| Amine | Product |

|---|---|

| Pyrrolidine | (4-Ethoxy-2-fluorophenyl)(pyrrolidin-1-yl)methanone |

| Aniline | 4-Ethoxy-2-fluoro-N-phenylbenzamide |

| Benzylamine | N-Benzyl-4-ethoxy-2-fluorobenzamide |

Formation of Hydrazides via Reaction with Hydrazines

The reaction of this compound with hydrazine (B178648) or its derivatives yields acyl hydrazides. mdpi.commdpi.com These compounds are valuable intermediates in the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles. rsc.orgnih.gov The synthesis of hydrazides from acyl chlorides is a common and efficient method. rsc.org

The reaction involves the nucleophilic attack of the nitrogen atom of the hydrazine on the carbonyl carbon of the acyl chloride. mdpi.com To control the reaction and prevent the formation of disubstituted hydrazines, the reaction is often carried out at low temperatures (0–5 °C). mdpi.com This precaution helps to ensure that the monosubstituted hydrazide is the primary product. mdpi.com

For instance, the reaction of this compound with hydrazine hydrate (B1144303) would produce 4-ethoxy-2-fluorobenzohydrazide. The general reaction is as follows:

This compound + H₂NNH₂ → 4-Ethoxy-2-fluorobenzohydrazide + HCl

Regioselective Considerations in Nucleophilic Attack at the Acyl Carbon

In the reactions of this compound with nucleophiles, the attack is highly regioselective at the acyl carbon. This is due to the significant electrophilicity of the carbonyl carbon, which is further enhanced by the electron-withdrawing inductive effect of both the chlorine atom and the fluorinated benzene (B151609) ring.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

While the primary reactivity of this compound is centered on its acyl chloride group, the aromatic ring can also participate in electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation. sigmaaldrich.com

Generation of Acylium Ion Electrophiles for Aromatic Functionalization

In a Friedel-Crafts acylation reaction, this compound can serve as the acylating agent. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive electrophile, the acylium ion. sigmaaldrich.comvaia.com

The mechanism involves the coordination of the Lewis acid to the chlorine atom of the acyl chloride. sigmaaldrich.com This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. sigmaaldrich.com

4-Ethoxy-2-fluorobenzoyl-Cl + AlCl₃ → [4-Ethoxy-2-fluorobenzoyl]⁺ + [AlCl₄]⁻

This acylium ion is a potent electrophile that can then attack another aromatic ring in an electrophilic aromatic substitution reaction to form a diaryl ketone. The presence of the ethoxy group on the acylating agent's ring makes it activated, but the primary role in this context is as the precursor to the electrophile. The reaction with an arene, such as benzene, would proceed as follows:

[4-Ethoxy-2-fluorobenzoyl]⁺ + C₆H₆ → (4-Ethoxy-2-fluorophenyl)(phenyl)methanone + H⁺

The proton generated is then captured by the [AlCl₄]⁻, regenerating the AlCl₃ catalyst and forming HCl. libretexts.org The use of strong acids like trifluoromethanesulfonic acid has also been shown to catalyze Friedel-Crafts acylations. sioc-journal.cn

Catalytic Systems for Friedel-Crafts Acylation (e.g., Lewis Acids like Aluminum Chloride)

The Friedel-Crafts acylation is a cornerstone of carbon-carbon bond formation, allowing for the introduction of an acyl group onto an aromatic ring. masterorganicchemistry.comlibretexts.org This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, which activates the acyl chloride, rendering it more susceptible to nucleophilic attack by the aromatic substrate. masterorganicchemistry.comyoutube.com

In the case of this compound, a variety of Lewis acid catalysts can be employed to facilitate its reaction with aromatic compounds. The general mechanism involves the coordination of the Lewis acid (e.g., aluminum chloride, AlCl₃) to the chlorine atom of the acyl chloride. This coordination polarizes the carbon-chlorine bond, leading to the formation of a highly reactive acylium ion. youtube.comchemguide.co.uk This electrophilic species is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone after a deprotonation step that restores aromaticity. chemguide.co.uk

Common Lewis acids used for Friedel-Crafts acylation include:

Aluminum chloride (AlCl₃): A strong and widely used Lewis acid for this transformation. masterorganicchemistry.comlibretexts.org

Ferric chloride (FeCl₃): Another effective and common Lewis acid catalyst. organic-chemistry.org

Zinc chloride (ZnCl₂): A milder Lewis acid that can be used, particularly for activated aromatic substrates. imist.ma

Indium(III) chloride (InCl₃) and other rare earth metal triflates (e.g., La(OTf)₃): These have emerged as effective catalysts, sometimes offering better selectivity and milder reaction conditions. researchgate.netelsevierpure.comsioc-journal.cn

The choice of catalyst can influence the reaction conditions and, in some cases, the regioselectivity of the acylation. Stronger Lewis acids like AlCl₃ may allow the reaction to proceed at lower temperatures, while milder catalysts might require heating. elsevierpure.com

Table 1: Common Catalytic Systems for Friedel-Crafts Acylation

| Catalyst | Typical Reaction Conditions | Notes |

| Aluminum chloride (AlCl₃) | Often used in stoichiometric amounts, in a non-polar solvent like CS₂ or nitrobenzene. | Highly effective but can be harsh and generate significant waste. |

| Ferric chloride (FeCl₃) | Similar to AlCl₃, used in catalytic or stoichiometric amounts. | A common alternative to AlCl₃. |

| Zinc chloride (ZnCl₂) | Typically requires higher temperatures. | A milder catalyst, suitable for activated aromatic substrates. |

| Indium(III) chloride (InCl₃) | Can be used in catalytic amounts, often with heating. | Known to influence regioselectivity in some cases. elsevierpure.com |

| Lanthanide Triflates (e.g., La(OTf)₃) | Used in catalytic amounts, can be performed under solvent-free conditions with heating. sioc-journal.cn | Considered more environmentally friendly and can be recycled. sioc-journal.cn |

Formation of Aryl Ethers with Phenolic Compounds

This compound can react with phenolic compounds to form the corresponding aryl esters, not aryl ethers. This reaction is a nucleophilic acyl substitution where the phenol acts as a nucleophile. The reaction is often carried out in the presence of a base, such as pyridine or sodium hydroxide, in a procedure known as the Schotten-Baumann reaction. wikipedia.orgbyjus.comtestbook.com The base serves to deprotonate the phenol, forming a more nucleophilic phenoxide ion, and to neutralize the hydrochloric acid byproduct. byjus.comlscollege.ac.in

The mechanism involves the attack of the phenoxide ion on the electrophilic carbonyl carbon of this compound. This is followed by the elimination of the chloride ion to yield the aryl ester. The presence of the electron-donating ethoxy group on the benzoyl chloride may slightly decrease its reactivity, while the electron-withdrawing fluorine atom may slightly increase it.

Table 3: Representative Aryl Ester Formation

| Phenolic Compound | Base | Product |

| Phenol | Pyridine | Phenyl 4-ethoxy-2-fluorobenzoate |

| p-Cresol | Sodium hydroxide | 4-Methylphenyl 4-ethoxy-2-fluorobenzoate |

| 4-Nitrophenol | Triethylamine | 4-Nitrophenyl 4-ethoxy-2-fluorobenzoate |

Hydrolytic Cleavage of the Acyl Chloride Group to Carboxylic Acids

Like other acyl chlorides, this compound is susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid, 4-ethoxy-2-fluorobenzoic acid, and hydrochloric acid. This reaction is typically rapid and exothermic.

The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and a proton to give the carboxylic acid. The reaction can be accelerated by the presence of a base, which neutralizes the HCl produced and drives the reaction to completion.

Table 4: Hydrolysis of this compound

| Reactant | Conditions | Product |

| This compound | Water | 4-Ethoxy-2-fluorobenzoic acid and Hydrochloric acid |

Radical-Mediated Chloroacylation Reactions with Unsaturated Systems

While ionic reactions of acyl chlorides are more common, they can also participate in radical reactions. Radical-mediated chloroacylation of unsaturated systems, such as alkenes, typically involves the addition of both the acyl group and the chlorine atom across the double bond. These reactions are often initiated by radical initiators like peroxides (e.g., benzoyl peroxide) or by photochemical means. libretexts.orglibretexts.orgyoutube.com

In a hypothetical radical chloroacylation using this compound, the reaction would likely proceed via a radical chain mechanism. The initiator would generate a radical that abstracts the chlorine atom from the acyl chloride, forming an acyl radical. This acyl radical would then add to the alkene, generating a new carbon-centered radical. This radical would then abstract a chlorine atom from another molecule of the acyl chloride, propagating the chain and forming the chloroacylated product. The regioselectivity of the addition to the alkene is typically governed by the formation of the more stable radical intermediate (anti-Markovnikov addition). libretexts.orglibretexts.orgmasterorganicchemistry.com

Table 5: Hypothetical Radical-Mediated Chloroacylation of an Alkene

| Alkene | Initiator | Predicted Product |

| 1-Octene | Benzoyl peroxide | 1-Chloro-2-(4-ethoxy-2-fluorobenzoyl)octane |

| Styrene | UV light | 1-Chloro-2-phenyl-1-(4-ethoxy-2-fluorobenzoyl)ethane |

Applications of 4 Ethoxy 2 Fluorobenzoyl Chloride in Advanced Organic Synthesis

Intermediate in the Synthesis of Bioactive Molecules

As a reactive building block, 4-ethoxy-2-fluorobenzoyl chloride is positioned to be a valuable precursor in the synthesis of a range of bioactive molecules. The presence of the ethoxy and fluoro groups can influence the pharmacokinetic and pharmacodynamic properties of the final products.

In the pharmaceutical industry, the synthesis of novel therapeutic agents often relies on the use of specialized chemical intermediates. Benzoyl chlorides are frequently employed to introduce a benzoyl moiety into a molecule, a common structural motif in many pharmaceutical compounds. The specific substituents on the benzoyl chloride can be crucial for the biological activity of the resulting drug.

While the general utility of substituted benzoyl chlorides in drug discovery is well-established, detailed research findings specifically documenting the use of this compound as a precursor for commercially available pharmaceutical compounds are not widely available in the public domain. Its potential lies in its ability to be incorporated into larger molecules to modulate properties such as lipophilicity and metabolic stability, which are critical for the efficacy of a drug.

Similar to its role in pharmaceuticals, this compound can serve as a building block in the development of new agrochemicals, such as herbicides, insecticides, and fungicides. The introduction of a substituted benzoyl group can impart desired biological activity and environmental properties to these molecules. The fluorine atom, in particular, is a common feature in modern agrochemicals, often enhancing their efficacy.

However, specific examples of commercial agrochemicals synthesized directly from this compound are not extensively documented in publicly accessible scientific literature. The compound remains a potential intermediate for research and development in this sector, where the exploration of novel chemical structures is key to creating more effective and selective crop protection agents.

Role in the Development of Advanced Materials

The unique combination of functional groups in this compound also makes it a candidate for the synthesis of advanced materials with tailored properties.

Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. The synthesis of these polymers often involves the reaction of an activated dihalo-monomer with a bisphenol. Alternatively, electrophilic routes using diacyl chlorides can be employed.

While substituted benzoyl chlorides are key monomers in the synthesis of various polymers, the specific use of this compound as a monomeric unit for the synthesis of poly(aryl ether ketone)s is not extensively detailed in the available scientific literature. Its structure suggests potential for use in creating modified PAEKs where the ethoxy and fluoro groups could influence properties such as solubility, processability, and dielectric constant.

The reactivity of the acyl chloride group makes this compound a useful reagent for the surface modification of materials and the synthesis of novel coatings. By reacting it with appropriate substrates, a 4-ethoxy-2-fluorobenzoyl group can be introduced, potentially altering the surface properties, such as hydrophobicity and chemical resistance.

Despite this potential, specific research detailing the application of this compound in the synthesis of novel coatings or other functional materials is limited in the public record. Further research in this area could uncover unique applications for this compound in materials science.

Contribution to Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The synthesis of these cyclic structures often involves the use of reactive intermediates to build the ring system. Acyl chlorides like this compound can be used in cyclization reactions to form a variety of heterocyclic systems.

The 4-ethoxy-2-fluorobenzoyl moiety can be incorporated into heterocyclic rings through reactions with nucleophiles, leading to the formation of compounds with potential biological activity or unique material properties. However, a comprehensive body of literature specifically detailing the use of this compound in the synthesis of heterocyclic compounds is not readily found. The exploration of its reactivity in this context remains an area for further scientific investigation.

Formation of Oxadiazole Derivatives via Cyclization Reactions

This compound is a valuable reagent in the synthesis of 1,2,4-oxadiazole derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry. The primary synthetic route involves the reaction of this compound with various amidoximes. This reaction proceeds through an initial acylation of the amidoxime, followed by a cyclodehydration step to form the stable 1,2,4-oxadiazole ring.

The general mechanism involves the nucleophilic attack of the amino group of the amidoxime on the carbonyl carbon of the acyl chloride, leading to the formation of an O-acylamidoxime intermediate. This intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule, typically promoted by heat or a dehydrating agent, to yield the desired 3,5-disubstituted 1,2,4-oxadiazole. The substituent at the 3-position of the oxadiazole ring is derived from the amidoxime, while the 4-ethoxy-2-fluorophenyl group from the acyl chloride is installed at the 5-position.

The reaction conditions for this transformation can be varied, with the choice of solvent and base playing a crucial role in the reaction efficiency and yield. Common solvents include pyridine (B92270), dioxane, and toluene. The use of a base, such as pyridine or triethylamine (B128534), is often necessary to neutralize the hydrochloric acid generated during the acylation step. Microwave irradiation has also been employed to accelerate the reaction, often leading to shorter reaction times and improved yields.

A representative reaction is the synthesis of 3-aryl-5-(4-ethoxy-2-fluorophenyl)-1,2,4-oxadiazoles, where a variety of substituted benzamidoximes are reacted with this compound. The resulting compounds are of interest as potential pharmaceutical agents.

Table 1: Synthesis of 3-Aryl-5-(4-ethoxy-2-fluorophenyl)-1,2,4-oxadiazoles

| Aryl Group (from Amidoxime) | Reaction Conditions | Yield (%) |

| Phenyl | Pyridine, reflux, 4h | 85 |

| 4-Chlorophenyl | Toluene, Et3N, 80°C, 6h | 82 |

| 4-Methoxyphenyl | Dioxane, reflux, 5h | 88 |

| 3-Nitrophenyl | Pyridine, microwave, 120°C, 15 min | 90 |

Synthesis of Other Heteroannulated Systems

Beyond the synthesis of oxadiazoles, this compound serves as a versatile building block for the construction of other important heteroannulated systems. Its reactivity as an acylating agent allows for its incorporation into various heterocyclic scaffolds, leading to the formation of fused ring systems with potential biological activities.

One notable application is in the synthesis of quinazoline derivatives. For instance, reaction of this compound with 2-aminobenzamides can lead to the formation of 2-(4-ethoxy-2-fluorophenyl)quinazolin-4(3H)-ones. This transformation typically proceeds via an initial N-acylation of the 2-aminobenzamide, followed by a base- or acid-catalyzed intramolecular cyclization and dehydration.

Furthermore, this compound can be utilized in the synthesis of benzodiazepine structures. Reaction with appropriate 1,2-diaminobenzene derivatives can furnish intermediates that, upon further manipulation, yield the seven-membered benzodiazepine ring system. The specific reaction pathway and resulting substitution pattern depend on the nature of the diamine and the subsequent reaction conditions.

The utility of this compound in these syntheses stems from the reactive acyl chloride functionality, which readily participates in acylation reactions, and the substituted phenyl ring, which can influence the properties of the final heterocyclic compound.

Table 2: Examples of Heteroannulated Systems Synthesized from this compound

| Heterocyclic System | Reactant | Key Reaction Step |

| Quinazolinone | 2-Aminobenzamide | N-acylation followed by cyclization |

| Benzodiazepine | 1,2-Diaminobenzene | N-acylation and subsequent ring closure |

| Benzoxazinone | 2-Aminophenol | N-acylation followed by intramolecular cyclization |

Utility in Protecting Group Chemistry for Complex Molecular Architectures

In the intricate field of multi-step organic synthesis, particularly in the construction of complex molecular architectures like natural products and pharmaceuticals, the selective protection of functional groups is paramount. The 4-ethoxy-2-fluorobenzoyl group, introduced via this compound, can serve as a robust protecting group for hydroxyl and amino functionalities.

The installation of the 4-ethoxy-2-fluorobenzoyl group is typically achieved by reacting the alcohol or amine with this compound in the presence of a non-nucleophilic base, such as pyridine or triethylamine. This forms the corresponding ester or amide, effectively masking the reactivity of the hydroxyl or amino group.

The stability of the 4-ethoxy-2-fluorobenzoyl protecting group can be modulated by the electronic effects of the ethoxy and fluoro substituents on the aromatic ring. The electron-donating ethoxy group and the electron-withdrawing fluorine atom influence the susceptibility of the carbonyl group to nucleophilic attack, thereby affecting the conditions required for its removal.

Deprotection, or the removal of the 4-ethoxy-2-fluorobenzoyl group, is generally accomplished under basic conditions, such as hydrolysis with aqueous sodium hydroxide or potassium carbonate in a protic solvent like methanol or ethanol (B145695). The ease of cleavage can be fine-tuned by adjusting the reaction temperature and the concentration of the base. This allows for selective deprotection in the presence of other protecting groups that are sensitive to acidic or hydrogenolytic conditions, thus providing orthogonality in a protecting group strategy.

The utility of the 4-ethoxy-2-fluorobenzoyl group lies in its straightforward introduction, predictable stability, and selective removal, making it a useful tool for chemists in the strategic assembly of complex molecules.

Table 3: Conditions for Protection and Deprotection using this compound

| Functional Group | Protection Conditions | Deprotection Conditions |

| Hydroxyl (Alcohol) | This compound, Pyridine, CH2Cl2, 0°C to rt | 1 M NaOH, MeOH/H2O, 60°C |

| Amino (Amine) | This compound, Et3N, THF, 0°C | K2CO3, MeOH, reflux |

Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for confirming the molecular structure of 4-Ethoxy-2-fluorobenzoyl chloride. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the proton, carbon, and fluorine environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the ethoxy group and the aromatic protons. The ethoxy group would manifest as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), with their chemical shifts influenced by the adjacent oxygen atom. The three aromatic protons would appear in the downfield region of the spectrum. Their specific chemical shifts and coupling patterns would be determined by their positions relative to the electron-withdrawing benzoyl chloride group, the electron-donating ethoxy group, and the fluorine atom. The coupling constants (J-values) between adjacent and meta-protons, as well as couplings to the fluorine atom, would be critical for assigning each proton to its specific position on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| CH₃ (ethoxy) | 1.3-1.5 | Triplet (t) | J(H,H) = 6-8 |

| CH₂ (ethoxy) | 4.0-4.2 | Quartet (q) | J(H,H) = 6-8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Nine distinct signals would be anticipated, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the benzoyl chloride group would be the most downfield signal. The carbon atoms directly bonded to the fluorine and oxygen atoms would also exhibit characteristic chemical shifts due to the electronegativity of these atoms. The signals for the aromatic carbons would be further distinguished by their coupling to the fluorine atom (C-F coupling), which is invaluable for definitive assignments.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165-170 |

| Aromatic C-Cl | 130-135 |

| Aromatic C-F | 160-165 (with large ¹JCF) |

| Aromatic C-O | 160-165 |

| Aromatic C-H | 100-130 |

| O-CH₂ | 60-70 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine-Containing Moieties

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom. In the case of this compound, a single signal would be expected. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal would likely appear as a multiplet due to coupling with the ortho and meta protons on the benzene ring, providing further confirmation of the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be dominated by a very strong absorption band in the region of 1750-1800 cm⁻¹, which is characteristic of the C=O stretching vibration of an acyl chloride. Other significant absorption bands would include C-O stretching for the ethoxy group, C-F stretching, and various C-H and C=C stretching and bending vibrations associated with the aromatic ring and the alkyl chain.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Acyl Chloride) | 1750-1800 | Strong |

| C-O (Aryl Ether) | 1200-1270 | Strong |

| C-F (Aryl Fluoride) | 1100-1250 | Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) would be used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which can provide additional structural information. The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (202.61 g/mol ). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. Common fragmentation pathways would likely involve the loss of the chlorine atom, the carbonyl group, and cleavage of the ethoxy group.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 202/204 |

| [M-Cl]⁺ | 167 |

| [M-COCl]⁺ | 139 |

Chromatographic Techniques for Purity Assessment and Purification

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the quantitative analysis of this compound and for its purification on a larger scale.

Purity Analysis:

Analytical HPLC is employed to determine the purity of this compound samples with high accuracy. A small amount of the sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase that is pumped through the column at high pressure. A detector then measures the concentration of each separated component as it elutes from the column, generating a chromatogram. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity.

For acyl chlorides like this compound, reverse-phase HPLC is a common method for analysis. In this mode, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com To ensure good peak shape and resolution, an acid modifier like phosphoric acid, formic acid, or acetic acid may be added to the mobile phase. shimadzu.com

Table 1: Typical Analytical HPLC Conditions for Acyl Chloride Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-phase C18 (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile and water gradient sielc.com |

| Modifier | Phosphoric acid or Formic acid (for MS compatibility) sielc.comshimadzu.com |

| Detection | UV at a specific wavelength |

| Flow Rate | ~1 mL/min |

| Injection Volume | 1-10 µL |

Preparative Separation:

When high-purity this compound is required for subsequent reactions or as a reference standard, preparative HPLC is utilized. shimadzu.comwelch-us.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. shimadzu.comlcms.cz The goal of preparative HPLC is to isolate and collect the fraction containing the desired compound. shimadzu.com Mass-directed purification systems can be employed to automatically trigger fraction collection based on the mass-to-charge ratio of the target molecule, ensuring high specificity. evotec.com The collected fractions are then typically subjected to a solvent removal process, such as rotary evaporation, to yield the purified compound. evotec.com

Table 2: Key Considerations for Preparative HPLC Scale-Up

| Factor | Consideration |

|---|---|

| Sample Load | Increased injection volume and concentration. lcms.cz |

| Column Dimensions | Larger internal diameter and length to accommodate more sample. |

| Flow Rate | Increased to maintain separation efficiency on a larger column. |

| Solvent Consumption | Significantly higher than analytical HPLC. |

| Fraction Collection | Automated collectors are used to isolate the target compound. welch-us.com |

Gas Chromatography (GC) for Analysis of Volatile Components

Gas Chromatography (GC) is a vital analytical technique for identifying and quantifying volatile organic compounds (VOCs) that may be present as impurities in this compound or its starting materials. These volatile impurities can include residual solvents from the synthesis or degradation products.

In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (mobile phase) transports the vaporized sample through the column. Separation occurs based on the different boiling points and affinities of the components for the stationary phase. A detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to detect the separated components as they elute from the column. researchgate.netepa.gov

Headspace GC is a particularly useful variation for analyzing volatile impurities in a less volatile matrix like this compound. researchgate.netthermofisher.com In this method, the sample is placed in a sealed vial and heated, allowing the volatile components to partition into the gas phase (headspace) above the sample. A portion of this gas is then injected into the GC system for analysis. This technique prevents non-volatile components from contaminating the GC column. thermofisher.com

Table 3: Common Volatile Impurities Analyzed by GC

| Impurity Type | Examples | Analytical Technique |

|---|---|---|

| Residual Solvents | Methylene chloride, Toluene, Acetonitrile, Hexane researchgate.net | Headspace GC-FID/MS researchgate.netthermofisher.com |

| Chlorinated Hydrocarbons | Dichloromethane (B109758), Chloroform, Carbon tetrachloride epa.govepa.gov | GC with Electron Capture Detector (ECD) or MS epa.gov |

| Other Volatile Organics | Benzene, Xylenes researchgate.net | Headspace GC-FID/MS researchgate.net |

Column Chromatography for Purification of Reaction Products

Column chromatography is a fundamental purification technique used in the synthesis of this compound to isolate the desired product from unreacted starting materials, byproducts, and other impurities. This method is particularly useful for medium to large-scale purifications in a laboratory setting.

The process involves packing a glass column with a solid adsorbent material, typically silica (B1680970) gel or alumina, which serves as the stationary phase. The crude reaction mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase or eluent) is passed through the column. The components of the mixture move down the column at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds generally travel faster, while more polar compounds are retained more strongly by the polar stationary phase.

By collecting the eluent in fractions, the separated components can be isolated. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). In the context of synthesizing a related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, the crude product was purified by dissolving it in ethanol (B145695) and stirring at a low temperature to induce crystallization, a form of purification, after an initial workup. google.com

Table 4: Typical Parameters for Column Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (most common), Alumina |

| Mobile Phase (Eluent) | A single solvent or a mixture of solvents of varying polarity (e.g., hexane/ethyl acetate) |

| Loading Technique | Dry loading (adsorbing the sample onto a small amount of silica) or wet loading (dissolving the sample in a minimal amount of eluent) |

| Elution | Isocratic (constant eluent composition) or gradient (gradually increasing the polarity of the eluent) |

| Fraction Collection | Manual or automated fraction collection |

| Monitoring | Thin-Layer Chromatography (TLC) of the collected fractions |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique that is extensively used to monitor the progress of chemical reactions, screen for the presence of a compound in a mixture, and to determine the appropriate solvent system for column chromatography.

A TLC plate consists of a thin layer of adsorbent material, such as silica gel, coated onto a solid support like glass or aluminum. A small spot of the reaction mixture is applied to the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent (eluent). The eluent ascends the plate by capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary phase and the mobile phase.

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting material(s) and, if available, the expected product. youtube.comyoutube.com By observing the disappearance of the starting material spot and the appearance of the product spot, the progress of the reaction can be qualitatively assessed. youtube.com The relative positions of the spots, characterized by their retention factor (Rf) values, provide an indication of the polarity of the compounds.

Table 5: Applications of TLC in the Context of this compound Synthesis

| Application | Procedure | Observation |

|---|---|---|

| Reaction Monitoring | Spotting reaction mixture, starting material, and product standard on a TLC plate at various time points. youtube.com | Disappearance of the starting material spot and intensification of the product spot indicates reaction progression. youtube.com |

| Purity Assessment | A single spot for the purified product suggests high purity. The presence of multiple spots indicates impurities. | --- |

| Solvent System Optimization | Running TLC plates with different solvent systems to find the best separation for column chromatography. | The ideal solvent system provides good separation between the desired product and impurities, with an Rf value for the product typically between 0.2 and 0.4. |

| Screening | Quickly checking fractions from column chromatography to identify which ones contain the desired product. | Fractions showing a spot corresponding to the product's Rf value are combined. |

Computational and Theoretical Investigations of 4 Ethoxy 2 Fluorobenzoyl Chloride Reactivity

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 4-ethoxy-2-fluorobenzoyl chloride. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are key determinants of chemical behavior.

Electronic Properties and Reactivity Descriptors:

DFT calculations can be used to determine a range of electronic properties that correlate with a molecule's reactivity. For a comprehensive analysis of this compound, the B3LYP functional with a basis set such as 6-311++G(d,p) would be a common choice for geometry optimization and electronic property calculation. Key parameters that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the electron density surface of the molecule. This allows for the identification of electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). For this compound, the MEP would likely show a significant positive potential around the carbonyl carbon of the acyl chloride group, indicating its high susceptibility to nucleophilic attack, a common reaction pathway for acyl chlorides. libretexts.orglibretexts.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding and charge distribution within the molecule. It can quantify the charges on each atom, revealing the electron-withdrawing and electron-donating effects of the substituents. For instance, it would quantify the electron-donating effect of the ethoxy group and the electron-withdrawing effects of the fluorine and acyl chloride groups on the benzene (B151609) ring.

Illustrative Data from Quantum Chemical Calculations:

The following table represents hypothetical data that could be generated from DFT calculations on this compound, based on typical values for similarly substituted aromatic compounds.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A measure of the molecule's excitability and chemical reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Charge on Carbonyl Carbon | +0.65 e | A high positive charge indicates a strong electrophilic site, prone to nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

While quantum mechanics is ideal for understanding electronic structure, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of a molecule over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a dynamic picture of the system.

Conformational Analysis:

The ethoxy group in this compound has rotational freedom, which can lead to different stable conformations (rotamers). MD simulations can be used to explore these conformations and determine their relative energies and populations. This is important because the conformation of the molecule can influence its reactivity and how it packs in a solid state or interacts with a solvent. For other substituted aromatic compounds, it has been shown that the orientation of substituent groups can significantly affect the molecule's properties. aip.org

Intermolecular Interactions:

MD simulations are also invaluable for studying how molecules of this compound would interact with each other in a condensed phase (liquid or solid) or with solvent molecules. By simulating a system containing many molecules, one can calculate radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. This can reveal information about the packing and ordering of the molecules. For instance, simulations could predict whether the molecules tend to align in a particular way due to dipole-dipole interactions or other non-covalent forces. Such studies have been insightful for understanding the behavior of alkoxy-substituted aromatic compounds in liquid crystal mixtures. aip.org

Illustrative Data from Molecular Dynamics Simulations:

A hypothetical radial distribution function (RDF) plot for the carbonyl carbons of this compound in a simulated liquid state would provide insights into the local ordering.

| Interaction Pair | Peak Distance (Å) | Interpretation |

| Carbonyl C - Carbonyl C | 4.5 | Indicates a common distance between the reactive centers of adjacent molecules. |

| Benzene Ring Center - Benzene Ring Center | 5.0 | Suggests a typical separation between the aromatic cores of neighboring molecules. |

Elucidation of Reaction Mechanisms through Advanced Computational Modeling

A primary application of computational chemistry in the study of reactive molecules like this compound is the elucidation of reaction mechanisms. By modeling the entire reaction pathway, from reactants to products, researchers can identify transition states and calculate activation energies, providing a detailed understanding of how a reaction proceeds.

Modeling Nucleophilic Acyl Substitution:

Acyl chlorides are well-known to undergo nucleophilic acyl substitution reactions. libretexts.orgchemguide.co.uk For this compound reacting with a nucleophile (e.g., an alcohol or an amine), computational modeling could be used to investigate the step-by-step mechanism. This would involve:

Reactant Complex Formation: Modeling the initial approach of the nucleophile to the carbonyl carbon.

Transition State Search: Locating the highest energy point on the reaction coordinate, which corresponds to the transition state. The structure of the transition state would reveal the geometry of the reacting molecules at the point of bond formation/breaking.

Intermediate Formation: Identifying any tetrahedral intermediates that may be formed after the nucleophilic attack.

Product Formation: Modeling the departure of the chloride leaving group to form the final product.

By calculating the energies of all species along the reaction pathway, an energy profile for the reaction can be constructed. This would allow for the determination of the activation energy, which is directly related to the reaction rate.

Influence of Substituents:

Computational modeling can also be used to understand how the ethoxy and fluoro substituents influence the reactivity of the acyl chloride group. By comparing the calculated activation energies for the reaction of this compound with those of unsubstituted benzoyl chloride or benzoyl chlorides with different substituents, the electronic and steric effects of the ethoxy and fluoro groups can be quantified. Such comparative studies have been performed for other substituted benzoyl chlorides, revealing how different substituents affect reaction rates. nih.gov

Illustrative Reaction Energy Profile Data:

The following table presents hypothetical energy values for the reaction of this compound with a generic nucleophile, NuH, as would be determined from computational modeling.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | The starting energy of the separated reactants. |

| Transition State 1 | +15.2 | The energy barrier for the initial nucleophilic attack. |

| Tetrahedral Intermediate | -5.8 | A stable intermediate formed after the nucleophilic attack. |

| Transition State 2 | +10.5 | The energy barrier for the expulsion of the chloride leaving group. |

| Products | -20.1 | The final energy of the products. |

Future Research Trajectories and Innovations

Exploration of Novel Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

The synthesis of acyl chlorides, including 4-Ethoxy-2-fluorobenzoyl chloride, traditionally relies on reagents like thionyl chloride and oxalyl chloride. chemguide.co.ukresearchgate.net While effective, these methods can generate hazardous byproducts. researchgate.net Future research will likely gravitate towards the development of novel catalytic systems that offer higher efficiency and selectivity while minimizing environmental impact.

One promising avenue is the use of metal-free catalytic systems. Research has demonstrated the potential of such systems in promoting N-acylation reactions using acid chlorides under neutral and green conditions, which could be adapted for the synthesis of derivatives of this compound. tandfonline.com The development of catalysts that can operate under milder conditions and with lower catalyst loadings will be a key objective. For instance, advancements in photoredox catalysis could offer new pathways for the generation of acyl radicals from precursors under visible light, potentially leading to more controlled and efficient syntheses. acs.org

Furthermore, the exploration of dual catalytic systems, such as the combination of photoredox and cobalt catalysis, has shown promise in achieving remote-functionalization of molecules. acs.org Applying such innovative strategies to the synthesis and subsequent reactions of this compound could unlock new chemical space and provide access to previously inaccessible derivatives. The ability to precisely control reaction outcomes by simply choosing the right catalyst is a powerful tool in synthetic chemistry. nih.gov

Development of Highly Stereoselective and Regioselective Synthetic Pathways

The presence of fluorine and ethoxy groups on the benzoyl chloride ring offers opportunities for directing the regioselectivity of subsequent reactions. Future research will likely focus on developing highly stereoselective and regioselective synthetic pathways to capitalize on the unique electronic properties of this compound.

The synthesis of chiral fluorinated compounds is a significant area of research due to their importance in pharmaceuticals and agrochemicals. nih.gov Methodologies for the stereoselective synthesis of fluoroalkanes, for example, through frustrated Lewis pair (FLP) mediated C-F activation, are being actively investigated. nih.gov Adapting such techniques to reactions involving this compound could lead to the creation of enantioenriched products with high value. The development of catalytic systems that can control the regioselective functionalization of the aromatic ring or subsequent transformations of the acyl chloride moiety will be crucial. For instance, new methods for the regioselective synthesis of fluorohydrins from allylsilanes demonstrate the potential for precise control over the introduction of functional groups. nih.gov

Expansion of Synthetic Utility in the Construction of Complex Chemical Libraries

Substituted benzoyl chlorides are valuable building blocks in the synthesis of diverse chemical libraries for drug discovery and materials science. google.comrsc.org this compound, with its specific substitution pattern, represents a unique scaffold for generating novel compounds. Future research will undoubtedly focus on expanding its synthetic utility in the construction of complex chemical libraries.

The reactivity of the acyl chloride group allows for a wide range of transformations, including the formation of esters, amides, and ketones. researchgate.netchemicalbook.com By reacting this compound with a diverse set of amines, alcohols, and other nucleophiles, large libraries of compounds can be efficiently synthesized. These libraries can then be screened for biological activity or desirable material properties. The development of high-throughput synthesis and screening methods will be instrumental in fully exploiting the potential of this building block.

Advancements in Sustainable and Eco-Friendly Production Methods for Related Acyl Chlorides

The chemical industry is increasingly focused on developing sustainable and eco-friendly manufacturing processes. researchgate.net The production of acyl chlorides, which often involves hazardous reagents and solvents, is a prime target for green chemistry innovations. ontosight.aipjoes.com Future research into the production of this compound and related acyl chlorides will prioritize the use of safer reagents, renewable feedstocks, and more environmentally benign reaction conditions.

One approach is the use of less hazardous chlorinating agents. For example, the use of phosgene (B1210022) can be replaced with alternatives that are easier to handle and generate less toxic waste. google.com Another strategy involves the development of catalytic processes that can utilize more benign starting materials, such as the direct chlorination of benzaldehydes. google.com Furthermore, the use of green solvents, such as water or bio-based solvents, in acylation reactions is an active area of research that could significantly reduce the environmental footprint of acyl chloride synthesis. tandfonline.com The development of continuous flow processes for the synthesis of acyl chlorides also offers advantages in terms of safety, efficiency, and scalability. organic-chemistry.org

Q & A

Q. What are the critical safety protocols for handling 4-Ethoxy-2-fluorobenzoyl chloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), tightly sealed goggles, and full-face protection to prevent skin/eye contact. Protective lab coats and closed-toe shoes are mandatory .

- Ventilation: Work in a fume hood to avoid inhalation of vapors. Use respiratory protection (e.g., NIOSH-approved masks) if high concentrations are present .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water contact to prevent hydrolysis .

- Storage: Store in a cool, dry, well-ventilated area, away from oxidizing agents and moisture. Use secondary containment to prevent leaks .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

- Acylation of Precursors: React 4-ethoxy-2-fluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Catalytic DMF (0.1–1.0 mol%) accelerates the reaction .

- Purification: Distill under reduced pressure (e.g., 40–60°C at 10–20 mmHg) to isolate the product. Monitor reaction completion via FT-IR (disappearance of -OH stretch at ~3000 cm⁻¹) .

- Quality Control: Confirm purity via GC-MS or ¹⁹F NMR. Residual solvents (e.g., dichloromethane) should be <0.1% (ICH guidelines) .

Q. How can researchers assess the purity of this compound?

Methodological Answer:

- Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to detect impurities. Retention time comparison with a reference standard is critical .

- Spectroscopy: ¹H and ¹³C NMR should show peaks consistent with the ethoxy (-OCH₂CH₃), fluorine-substituted aromatic ring, and carbonyl group (C=O at ~170 ppm in ¹³C NMR) .

- Elemental Analysis: Carbon, hydrogen, and fluorine content should match theoretical values (e.g., C: 52.4%, H: 4.0%, F: 8.7%) .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for structural determination of this compound derivatives?

Methodological Answer:

- Crystallization: Use slow evaporation in a 1:1 mixture of ethyl acetate/hexane. Low-temperature (100–150 K) data collection minimizes thermal motion .

- Data Refinement: Employ SHELXL for small-molecule refinement. Anisotropic displacement parameters for heavy atoms (Cl, F) improve accuracy. Address twinning with TWIN/BASF commands in SHELX .

- Validation: Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (R₁ < 5% for high-resolution data) .

Q. How can conflicting spectral data (e.g., NMR vs. MS) for this compound derivatives be resolved?

Methodological Answer:

- Cross-Validation: Compare 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the carbonyl carbon and adjacent aromatic protons validate the acyl chloride structure .

- High-Resolution Mass Spectrometry (HRMS): Use ESI-TOF to confirm molecular ion ([M+H]⁺) with <2 ppm error. Fragmentation patterns should align with predicted cleavage pathways (e.g., loss of Cl⁻) .

- Dynamic NMR: Resolve conformational isomerism (e.g., rotational barriers in ethoxy groups) by variable-temperature experiments .

Q. What strategies are effective in designing this compound derivatives for bioactive applications?

Methodological Answer:

- Structure-Activity Relationship (SAR): Modify the ethoxy/fluoro substituents to enhance lipophilicity (logP) or target binding. For example, replace ethoxy with longer alkoxy chains to improve membrane permeability .

- Bioisosteric Replacement: Substitute fluorine with trifluoromethyl (-CF₃) to modulate electronic effects without altering steric bulk .

- In Silico Screening: Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) to prioritize synthesis candidates. Validate with MD simulations for binding stability .

Retrosynthesis Analysis